Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate
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Description
Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate, also known as EBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBB is a synthetic compound that belongs to the class of benzothiazole derivatives. It has a molecular formula of C25H28N2O4S and a molecular weight of 468.57 g/mol.
Scientific Research Applications
Synthetic Studies and Chemical Properties
Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate and its derivatives have been studied for their synthetic pathways and chemical properties. For instance, studies on the isomerization of amino acid components of thiazoline peptides provide insights into the general character of thiazoline peptide, including racemization at the stage of thiazoline ring formation (Hirotsu, Shiba, & Kaneko, 1970). Similarly, research on heterocyclic compounds including imidazothiazole and imidazobenzothiazole derivatives has explored synthesis and antiinflammatory activity, providing a basis for further pharmacological exploration (Abignente et al., 1983).
Anticancer Activity
Several studies have focused on the synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, demonstrating potent anticancer activity against colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020). Another study highlighted the discovery of new apoptosis-inducing agents for breast cancer based on similar compounds, showing significant antiproliferative potential against MCF-7 and HepG-2 cancer cell lines (Gad et al., 2020).
Biological Properties
Research into piperidine substituted benzothiazole derivatives has revealed the synthesis and examination of biological properties, including antibacterial and antifungal activity (Shafi, Rajesh, & Senthilkumar, 2021).
Optical and Nonlinear Optical Properties
A study on the synthesis, crystal structure, spectroscopic, electronic, and nonlinear optical properties of potent thiazole-based derivatives offers insights into their potential for optoelectronic applications, with findings supporting experimental data with corresponding DFT computed results (Haroon et al., 2020).
Properties
IUPAC Name |
ethyl 2-[(3-butoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-3-5-11-27-16-8-6-7-14(12-16)19(24)23-21-22-17-10-9-15(13-18(17)28-21)20(25)26-4-2/h6-10,12-13H,3-5,11H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBXKJRUOHGMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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